Product packaging for Beta-Amyloid (37-43)(Cat. No.:)

Beta-Amyloid (37-43)

Cat. No.: B1578723
M. Wt: 615.7
Attention: For research use only. Not for human or veterinary use.
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Description

The Beta-Amyloid (37-43) peptide, with the amino acid sequence GGVVIAT, is a truncated C-terminal fragment of the full-length amyloid-beta (Aβ) protein, which is a central focus of Alzheimer's disease (AD) research . This specific peptide encompasses a critical hydrophobic region that is instrumental in the self-assembly and aggregation processes of Aβ into oligomers and fibrils . The aggregation of Aβ is a seminal event in AD pathogenesis, and shorter alloforms like Aβ(37-43) are recognized for their ability to modulate the aggregation kinetics of longer, more toxic species such as Aβ42 . Investigating this peptide provides valuable insights into the molecular mechanisms of amyloid formation and the potential for endogenous molecules to inhibit pathological aggregation. In research settings, Beta-Amyloid (37-43) is primarily used to study the structure and dynamics of amyloid aggregates. Its core sequence is part of the hydrophobic C-terminal domain that governs interactions between different regions of the Aβ peptide, which ultimately drive oligomerization and fibril formation . Furthermore, studies have shown that heterogeneous mixtures of Aβ alloforms, including shorter peptides like Aβ37 and Aβ38, can cooperatively and more effectively inhibit Aβ42 aggregation than any single alloform alone . This makes Aβ(37-43) a crucial tool for elucidating the complex interplay between different Aβ species and for screening potential therapeutic compounds aimed at disrupting amyloid aggregation. This product is supplied as a lyophilized powder with a high purity level of >97% . It is intended for Research Use Only and is not approved for human or diagnostic use. Researchers should store the product at or below -20°C.

Properties

Molecular Weight

615.7

sequence

GGVVIAT

Origin of Product

United States

Molecular Biogenesis and Post Translational Processing Pathways of Beta Amyloid 37 43

Amyloid Precursor Protein (APP) Processing and Aβ(37-43) Generation

The production of Beta-Amyloid (Aβ) peptides, including the Aβ(37-43) species, is a result of the proteolytic processing of the Amyloid Precursor Protein (APP). cell-stress.comnih.gov This process can follow two main pathways: the non-amyloidogenic pathway, initiated by α-secretase, and the amyloidogenic pathway, initiated by β-secretase. frontiersin.orgresearchgate.net The latter pathway is responsible for the generation of Aβ peptides. mdpi.comfrontiersin.org

Role of α-Secretase in Non-Amyloidogenic APP Processing

The non-amyloidogenic pathway represents the primary processing route for APP. wikipedia.org In this pathway, α-secretase cleaves APP within the Aβ domain. wikipedia.orgnih.gov This cleavage event precludes the formation of the full-length Aβ peptide. wikipedia.orgnih.gov Instead, it results in the release of a soluble N-terminal fragment known as APPsα and a membrane-anchored C-terminal fragment called C83. frontiersin.orgwikipedia.org The C83 fragment can be further processed by γ-secretase, but this does not yield Aβ. frontiersin.org The α-secretase pathway is considered neuroprotective, as the resulting APPsα fragment has neurotrophic properties. researchgate.net

Role of β-Secretase in Initiating Amyloidogenic APP Processing

The amyloidogenic pathway begins when β-secretase (also known as BACE1) cleaves APP at the N-terminus of the Aβ domain. mdpi.comfrontiersin.orgnih.gov This cleavage generates a soluble N-terminal fragment, APPsβ, and a membrane-bound C-terminal fragment of 99 amino acids, referred to as C99. cell-stress.comnih.govjneurosci.org The C99 fragment is the direct precursor to Aβ peptides and remains embedded in the cell membrane, where it becomes a substrate for γ-secretase. cell-stress.comjneurosci.org

Specificity of γ-Secretase Cleavage for Aβ(37-43) Production

The γ-secretase complex is responsible for the final cleavage of the C99 fragment, a process that occurs within the transmembrane domain. cell-stress.comwikipedia.org This cleavage is not a single event but rather a series of imprecise cuts that result in the production of Aβ peptides of varying lengths, typically ranging from 37 to 43 amino acids. cell-stress.comnih.govresearchgate.netmdpi.com The heterogeneity of the C-terminus of Aβ peptides is a key feature of γ-secretase activity. jneurosci.org

Recent research has illuminated the intricate mechanism of γ-secretase cleavage. It is now understood that after an initial endoproteolytic cleavage of C99 near the cytoplasm, which produces longer Aβ species like Aβ48 and Aβ49, γ-secretase performs a series of processive cuts. cell-stress.comnih.govnih.gov These cuts typically occur every three to four amino acids, trimming the C-terminus of the nascent Aβ peptide. nih.govnih.govnsf.gov

There appear to be two primary processing pathways or "product lines":

Aβ49 → Aβ46 → Aβ43 → Aβ40 → Aβ37 cell-stress.comsci-hub.senih.gov

Aβ48 → Aβ45 → Aβ42 → Aβ38 cell-stress.comsci-hub.se

This stepwise trimming releases small tri- and tetrapeptides into the cell. nih.govnih.govjneurosci.org For instance, the conversion of Aβ49 to Aβ40 involves the successive release of tripeptides. nih.govjneurosci.org Similarly, the pathway leading to Aβ42 and Aβ38 also involves the release of tripeptides and, in the final step to Aβ38, a tetrapeptide. nih.govnih.govjneurosci.org

The relative production of different Aβ species, particularly the ratio of the more aggregation-prone Aβ42 to the more abundant Aβ40, is a critical factor. Several factors can influence this ratio:

Genetic Mutations: Mutations in the genes for APP and presenilins (the catalytic core of γ-secretase) are linked to familial forms of certain neurodegenerative diseases. mdpi.comoup.com These mutations can alter the processivity of γ-secretase, often leading to an increased ratio of Aβ42/Aβ40. oup.compnas.org

Membrane Thickness: The lipid environment of the cell membrane can directly impact γ-secretase activity. nih.gov Studies have shown that thicker membranes can decrease the production of pathogenic Aβ42 and Aβ43 while increasing the generation of Aβ40. nih.gov

Post-Translational Modifications: Modifications to the Aβ peptide itself, such as phosphorylation, can alter its aggregation properties and potentially influence its production ratio. nih.govaging-us.comfrontiersin.org

Cholesterol Levels: Increased cholesterol levels have been associated with a decrease in Aβ1–40 levels. nih.gov

APOE Genotype: The APOE4 allele is associated with decreased levels of Aβ1–42. nih.gov

Table 1: Factors Influencing Aβ Species Ratios

Factor Influence on Aβ Ratio
Genetic Mutations (APP, PSEN1/2) Can increase the Aβ42/Aβ40 ratio. oup.compnas.org
Membrane Thickness Thicker membranes may decrease Aβ42/43 and increase Aβ40. nih.gov
Post-Translational Modifications Can alter aggregation and potentially production ratios. nih.govaging-us.comfrontiersin.org
Cholesterol Higher levels may decrease Aβ1–40. nih.gov

| APOE4 Allele | Associated with lower Aβ1–42 levels. nih.gov |

Consecutive Tri- and Tetrapeptide Trimming Pathways by γ-Secretase

Intracellular Trafficking and Subcellular Compartmentalization of Aβ(37-43) Biogenesis

The generation of Aβ peptides is a spatially organized process within the cell. APP is synthesized in the endoplasmic reticulum and then transported through the Golgi apparatus for maturation. nih.govfrontiersin.org From the trans-Golgi network, APP can be trafficked to the cell surface. nih.gov

While some APP processing occurs at the plasma membrane, the amyloidogenic pathway predominantly takes place in intracellular compartments. frontiersin.orgnih.gov APP molecules that are not cleaved by α-secretase at the cell surface can be internalized into endosomes. researchgate.netnih.gov These endosomal compartments, which have a lower pH optimal for β-secretase activity, are a major site for the initial cleavage of APP by BACE1, generating the C99 fragment. mdpi.comnih.gov

The subsequent cleavage of C99 by γ-secretase also occurs within these intracellular vesicles, including endosomes and lysosomes. mdpi.commdpi.com The newly generated Aβ peptides, including Aβ(37-43), can then accumulate intracellularly before being secreted into the extracellular space. frontiersin.org

Physiological Functions and Cellular Roles of Endogenous Beta Amyloid 37 43

Neurotrophic and Synaptic Plasticity Modulation by Aβ(37-43)

Endogenously produced Aβ peptides are integral to modulating synaptic activity and plasticity, the cellular basis for learning and memory. frontiersin.orgnih.gov The parent molecule, APP, is known to be a regulator of synapse formation and neural plasticity. wikipedia.org Aβ peptides are secreted in an activity-dependent manner at the synapse and are believed to function as part of a negative feedback loop to regulate neuronal firing and prevent hyperactivation. frontiersin.orgen-journal.org

At physiological concentrations, Aβ has been shown to be essential for long-term potentiation (LTP), a form of synaptic plasticity that strengthens connections between neurons. nih.govneurology.org Studies have indicated that Aβ can enhance synaptic transmission by modulating the release of neurotransmitters like glutamate (B1630785). nih.govneurology.org While direct experimental evidence focusing solely on Aβ(37-43) is limited, its existence as a product of APP processing suggests it may contribute to the pool of Aβ peptides that collectively fine-tune synaptic function and support neuronal growth and survival. researchgate.net The neurotrophic activities of the Aβ family are complex, with some studies indicating that certain fragments can interact with neurotrophin receptors, influencing neuronal survival pathways. nih.govmdpi.com

Table 1: Conceptual Neurotrophic and Synaptic Roles of Aβ(37-43) based on Broader Aβ Family Functions

Physiological ProcessObserved Role of Aβ Peptides (General)Conceptual Role of Aβ(37-43)
Synaptic PlasticityBidirectional modulation of Long-Term Potentiation (LTP) and Long-Term Depression (LTD), depending on concentration. nih.govneurology.orgAs part of the endogenous Aβ pool, may contribute to maintaining synaptic homeostasis.
NeurotransmissionRegulates vesicular release of glutamate via presynaptic receptors. neurology.orgPotentially participates in the feedback regulation of neurotransmitter release.
Neuronal Growth & SurvivalAPP, the precursor protein, is crucial for neurite outgrowth and synaptogenesis. wikipedia.orgmdpi.com Soluble Aβ has been shown to have neuroprotective effects at low concentrations. researchgate.netnih.govMay play a role in supporting neuronal integrity and survival as a naturally occurring cleavage product.

Contribution of Aβ(37-43) to Normal Brain Homeostasis and Neuronal Excitability

Normal brain function relies on the precise maintenance of homeostasis, including the regulation of neuronal excitability. Aβ peptides appear to be key players in this process. frontiersin.org Evidence suggests a homeostatic feedback loop where increased synaptic activity stimulates the production and release of Aβ, which in turn acts to dampen neuronal activity, thus preventing excitotoxicity. frontiersin.orgen-journal.org This regulatory action helps maintain the balance of excitation and inhibition within neural circuits. frontiersin.org

Antimicrobial and Immune Response Roles of Aβ(37-43) (Conceptual)

A compelling hypothesis, termed the "Antimicrobial Protection Hypothesis," posits that Aβ peptides function as antimicrobial peptides (AMPs), which are crucial components of the innate immune system. en-journal.orgmdpi.comnih.gov This theory suggests that Aβ's propensity to aggregate into fibrils is a defense mechanism to entrap and neutralize pathogens. en-journal.orgfrontiersin.org

Studies have demonstrated that Aβ(1-40) and Aβ(1-42) exhibit antimicrobial activity against a range of common bacteria and yeast, with a potency that is sometimes equivalent to or greater than established AMPs like LL-37. mdpi.com In animal models, the expression of human Aβ was shown to increase survival rates following bacterial infection. en-journal.orgfrontiersin.org Aβ peptides can bind to microbial surfaces, induce agglutination, and disrupt cell membranes. mdpi.comfrontiersin.org

Although direct evidence for the antimicrobial properties of the Aβ(37-43) fragment is not available, its identity as an Aβ peptide makes it a conceptual candidate for possessing such functions. As a component of the Aβ peptide family, it could contribute to the brain's innate immune defense against infection. nih.govnih.gov

Mechanisms of Action and Pathobiological Implications of Beta Amyloid 37 43 in Experimental Models

Comparative Aggregation Propensities and Kinetics of Aβ(37-43)

Kinetic analyses have demonstrated that shorter Aβ alloforms like Aβ(37) self-assemble into β-sheet-rich fibrillar aggregates through an autocatalytic secondary nucleation process. nih.gov However, this aggregation occurs on a significantly longer timescale compared to the more pathogenic Aβ(1-40) and Aβ(1-42) alloforms. nih.gov The aggregation curves for Aβ(37) are characterized by extended lag phases followed by distinct and rapid growth phases, a hallmark of a fibril-driven self-replicating aggregation mechanism. nih.gov

Oligomerization Dynamics and Soluble Species Formation of Aβ(37-43)

The initial stages of amyloid aggregation involve the formation of soluble oligomers, which are considered by many to be the most neurotoxic species. aip.orgnih.govplos.org While the specific oligomerization dynamics of the Aβ(37-43) fragment are not extensively detailed in the provided context, the general understanding of Aβ aggregation suggests that monomers assemble into various oligomeric forms before progressing to protofibrils and mature fibrils. bmbreports.orgnih.gov The formation of these soluble species is a critical step, and their characteristics, such as size and structure, can influence the subsequent fibrillization process. aip.orgnih.gov

Fibrillization Characteristics and Morphological Analysis of Aβ(37-43) Aggregates

Studies on the longer Aβ(37) peptide reveal that it forms fibrils with a consistent morphology. nih.gov These homomolecular fibrils of Aβ(37) exhibit an average helical half-pitch of 118 ± 30 nm and an average fibril diameter of 19 ± 6 nm. nih.gov This morphology is notably different from that of Aβ(1-42) fibrils, which have a much shorter helical half-pitch. nih.gov The distinct structural characteristics of Aβ(37) aggregates underscore the influence of the C-terminal sequence on the final fibrillar architecture. bmbreports.orgnih.gov

Influence of Aβ(37-43) on the Aggregation and Clearance of Pathogenic Aβ(1-40) and Aβ(1-42)

Shorter Aβ fragments, including those related to the 37-43 sequence, can significantly modulate the aggregation of the more pathogenic Aβ(1-40) and Aβ(1-42) alloforms. nih.govrsc.org This interaction is complex, involving both inhibitory and co-aggregation phenomena.

Anti-Seeding and Competitive Inhibition Effects of Aβ(37-43) on Amyloid Aggregation

Research has shown that Aβ(37) can inhibit the aggregation of Aβ(1-42) in a concentration-dependent manner. nih.govrsc.org This inhibitory effect is believed to occur through a competitive mechanism where the shorter fragments interfere with the nucleation and elongation processes of Aβ(1-42). nih.gov One proposed mechanism for this inhibition is the formation of mixed oligomers that are less competent for conversion into fibrils and compete with homomolecular oligomers for catalytic sites on the fibril surface. nih.gov Furthermore, studies have demonstrated that a combination of shorter alloforms, including Aβ(37), impedes Aβ(1-42) aggregation more significantly than any single alloform alone, highlighting a cooperative inhibitory effect. nih.govrsc.org

Co-aggregation Phenomena between Aβ(37-43) and Other Aβ Alloforms

While Aβ(37) does not appear to co-aggregate with Aβ(1-42), it does co-aggregate with Aβ(1-40). nih.gov This co-aggregation affects both the kinetics of aggregation and the resulting fibrillar ultrastructure. nih.gov For instance, the addition of Aβ(37) fibrils to Aβ(1-40) monomers can alter not only the lag phase but also the slope of the aggregate growth phase, sometimes even increasing the aggregation half-time at low seed concentrations. nih.gov Conversely, the aggregation of Aβ(37) is catalyzed by the presence of Aβ(1-42) monomers and, to a lesser extent, Aβ(1-42) fibrils, indicating that monomer-monomer interactions play a significant role in this cross-catalysis. nih.gov

Cellular and Molecular Responses to Exogenous Aβ(37-43) in In Vitro Models

The cellular response to exogenous Aβ peptides is a critical aspect of AD pathogenesis. While direct studies on Aβ(37-43) are limited, research on related Aβ fragments provides insights. For example, in vitro studies have shown that Aβ fragments can influence the interaction between Aβ(1-42) and cellular receptors like the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). jneurosci.org Specifically, Aβ(37-43) did not directly affect the binding of Aβ(1-42) to α7nAChR but did enhance the dissociation of pre-formed Aβ(1-42)–α7nAChR complexes when induced by another agent. jneurosci.org This suggests that even short C-terminal fragments can modulate the stability of pathogenic Aβ complexes at the cellular level.

Data Tables

Table 1: Morphological Characteristics of Aβ Fibrils

Aβ AlloformAverage Helical Half-Pitch (nm)Average Fibril Diameter (nm)
Aβ(37)118 ± 3019 ± 6
Aβ(38)131 ± 4015 ± 5
Aβ(40)125 ± 2218 ± 4
Aβ(42)31 ± 17Not specified in source
Data sourced from Braun et al. nih.gov

Effects on Neuronal Viability and Apoptosis

The neurotoxic potential of beta-amyloid fragments is a central theme in neurodegenerative disease research. harvard.edumdpi.com The Aβ (37-43) fragment, like other longer Aβ species, has been shown to impact neuronal survival and trigger programmed cell death, or apoptosis. harvard.eduspandidos-publications.com

Studies utilizing cultured neuronal cells have demonstrated that exposure to Aβ fragments can lead to a reduction in cell viability. spandidos-publications.com For instance, the Aβ25-35 fragment, which represents a neurotoxic core within the longer Aβ peptides, has been shown to decrease the viability of PC12 cells in a dose-dependent manner. spandidos-publications.com This reduction in viability is largely attributed to the induction of apoptosis. spandidos-publications.com The apoptotic process initiated by beta-amyloid involves a cascade of molecular events, including the activation of specific enzymes known as caspases. harvard.edunih.gov Research has indicated that the apoptotic pathway triggered by beta-amyloid involves caspase-8 and the adaptor protein FADD, suggesting a mechanism similar to that activated by death receptors like the Fas/TNFR family. nih.gov

Furthermore, beta-amyloid-induced neurotoxicity is linked to oxidative stress and the disruption of intracellular calcium homeostasis. spandidos-publications.com The accumulation of Aβ can trigger an oxidative stress response within cells, leading to an imbalance in calcium levels, which in turn can initiate apoptotic pathways. spandidos-publications.com In addition to inducing apoptosis, Aβ fragments can also cause the disintegration of the neuronal cytoskeleton, which is critical for maintaining cell structure and function. spandidos-publications.com

Table 1: Effects of Beta-Amyloid Fragments on Neuronal Viability and Apoptosis

Experimental ModelBeta-Amyloid FragmentObserved EffectsKey Mediators
PC12 CellsAβ25-35Decreased cell viability, dose-dependent apoptosis, cytoskeletal disintegration. spandidos-publications.comOxidative stress, intracellular calcium deregulation. spandidos-publications.com
Cultured NeuronsBeta-amyloid peptideInduction of apoptotic neuronal death. nih.govCaspase-8, FADD. nih.gov
SH-SY5Y CellsAβ25-35Increased reactive oxygen species (ROS), DNA damage, apoptosis. jmb.or.krOxidative stress. jmb.or.kr
Hypothalamic GT1-7 NeuronsAβ1-42Reduced neuronal viability, plasma membrane degradation. aimspress.comMicrotubule disruption enhances toxicity. aimspress.com

Modulation of Glial Cell Activation and Neuroinflammatory Pathways

Glial cells, including astrocytes and microglia, play a critical role in the inflammatory responses within the central nervous system. frontiersin.org Beta-amyloid peptides are potent activators of these cells, leading to the initiation and propagation of neuroinflammatory pathways. nih.govijbs.comfrontiersin.org

Microglial Activation:

Astrocyte Activation:

Astrocytes, the most abundant glial cells in the central nervous system, also become reactive in the presence of Aβ. frontiersin.orgaging-us.com This reactivity is an early event in the pathogenesis of diseases like Alzheimer's. mdpi.com Aβ oligomers can induce a senescence-associated secretory phenotype (SASP) in astrocytes, contributing to neurotoxicity. biorxiv.org The binding of Aβ to receptors on astrocytes, such as the receptor for advanced glycation end products (RAGE), activates inflammatory pathways like NF-κB, which in turn leads to the production of pro-inflammatory cytokines and chemokines. frontiersin.orgmdpi.com This astrocytic inflammatory response can create a feedback loop, as the released inflammatory mediators can stimulate further Aβ production in astrocytes. frontiersin.org Furthermore, Aβ can induce oxidative stress in astrocytes, leading to the production of reactive oxygen species (ROS) through the activation of NADPH oxidase (NOX). mdpi.com

Table 2: Modulation of Glial Cell Activation and Neuroinflammatory Pathways by Beta-Amyloid

Glial Cell TypeActivating StimulusKey Receptors InvolvedDownstream Effects
MicrogliaBeta-amyloid (Aβ)Scavenger receptors, GPCRs, TLRs (TLR2, TLR4). nih.govfrontiersin.orgRelease of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). ijbs.commdpi.com
AstrocytesBeta-amyloid (Aβ)RAGE. frontiersin.orgmdpi.comActivation of NF-κB pathway, production of pro-inflammatory cytokines and chemokines, induction of oxidative stress. frontiersin.orgmdpi.com

Alterations in Synaptic Function and Plasticity

Synaptic dysfunction is a primary and early feature of many neurodegenerative diseases. frontiersin.org Beta-amyloid peptides, including the (37-43) fragment, have been shown to significantly alter synaptic function and plasticity, the cellular mechanism underlying learning and memory. frontiersin.orgmdpi.com

One of the most well-documented effects of Aβ on synaptic plasticity is the inhibition of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.govnih.govwikipedia.org Soluble oligomeric forms of Aβ have been consistently shown to impair hippocampal LTP. nih.govnih.gov This effect is not necessarily linked to widespread neuronal death, suggesting that synaptic function is disrupted prior to significant cell loss. nih.gov

The mechanisms by which Aβ disrupts synaptic plasticity are multifaceted. Aβ oligomers can interfere with glutamate (B1630785) receptors, such as NMDA and AMPA receptors, which are crucial for inducing and maintaining LTP. frontiersin.org This interference can lead to dysregulation of calcium homeostasis, a critical factor in synaptic plasticity. frontiersin.org Aβ can also impact synaptic function by affecting presynaptic processes, such as the release of neurotransmitters. neurology.org For instance, at physiological concentrations, Aβ may play a role in modulating synaptic transmission, but at pathological levels, it leads to synaptic depression. mdpi.comnih.gov

Furthermore, the interaction of Aβ with other proteins and receptors at the synapse contributes to its detrimental effects. For example, the binding of Aβ to the amylin receptor has been implicated in the depression of hippocampal LTP. nih.gov Additionally, Aβ can trigger the release of glutamate from astrocytes, which can activate extrasynaptic NMDA receptors on neurons, leading to a cascade that promotes further Aβ production and synaptic depression. neurology.org

Table 3: Alterations in Synaptic Function and Plasticity by Beta-Amyloid

Synaptic ProcessEffect of Beta-AmyloidKey Mechanisms Involved
Long-Term Potentiation (LTP)Inhibition/Depression. nih.govnih.govInterference with NMDA and AMPA receptors, dysregulation of calcium homeostasis. frontiersin.org
Synaptic TransmissionDose-dependent modulation; depression at high levels. mdpi.comAltered glutamate release, interaction with presynaptic receptors. mdpi.comneurology.org
Synaptic StructureReduction of dendritic spines. mdpi.comDisruption of postsynaptic density proteins like PSD-95. nih.gov

Interactions of Beta Amyloid 37 43 with Biological Macromolecules and Cellular Structures

Association of Aβ(37-43) with Membrane Lipids and Bilayers

The interaction between Aβ peptides and cellular membranes is a pivotal factor in their biological effects. The cell membrane is widely regarded as a primary location for Aβ-induced toxicity. plos.org The binding of Aβ to membrane lipids can trigger conformational shifts in the peptide, fostering the development of β-sheet structures and leading to aggregation. mdpi.com This process is driven by a combination of electrostatic and hydrophobic forces. mdpi.com

The lipid makeup of the membrane is a key determinant in these interactions. mdpi.com For example, areas enriched with sphingomyelin (B164518) and cholesterol are of particular significance. mdpi.com Sphingomyelin can bind Aβ peptides at the membrane's surface, which initiates the process of fibril formation. Meanwhile, cholesterol, found deeper within the bilayer, engages with the hydrophobic sections of Aβ, pulling it further into the membrane and thereby promoting conformational changes and aggregation. mdpi.com Research indicates that a cholesterol level of approximately 35% in regions rich in sphingomyelin can boost the Aβ binding capacity by over 2.5 times when compared to membranes with lower cholesterol content. mdpi.com

Lipids with a negative charge can attract the positively charged residues of Aβ, resulting in a more profound insertion of the peptide's hydrophobic segment into the lipid bilayer. mdpi.com This interaction can cause various types of membrane damage, such as the creation of pores or ion channels, fragmentation of the membrane, and changes in membrane fluidity. nih.govfrontiersin.orgfrontiersin.org

Table 1: Key Lipid Interactions with Aβ Peptides

Lipid Component Role in Aβ Interaction Reference
Sphingomyelin Initiates fibrillization on the membrane surface. mdpi.com
Cholesterol Enhances Aβ insertion into the bilayer and promotes aggregation. mdpi.com

Binding of Aβ(37-43) to Specific Receptors and Transporters

Aβ peptides have the ability to directly attach to several cell surface receptors and transporters, which can influence their uptake, removal, and the signaling pathways they activate. Among the key receptors involved are the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1), the Receptor for Advanced Glycation Endproducts (RAGE), and nicotinic acetylcholine (B1216132) receptors (nAChRs).

LRP1 is a primary receptor that facilitates the removal of Aβ from the brain via the blood-brain barrier. nih.govmdpi.com It binds to Aβ and aids in its clearance. mdpi.com In individuals with Alzheimer's disease, a reduction in LRP1 levels has been noted, which is believed to play a part in the buildup of Aβ in the brain. nih.gov

RAGE , in contrast, is involved in the transport of Aβ from the peripheral circulation into the brain. nih.gov The attachment of Aβ to RAGE can set off neuroinflammatory reactions and heighten oxidative stress, which contributes to neuronal injury. nih.govmdpi.com

Nicotinic acetylcholine receptors (nAChRs) , especially the α7 subtype, have also been found to engage with Aβ. mdpi.com This can result in the internalization of the Aβ-nAChR complex. mdpi.com Additionally, Aβ is capable of obstructing the function of both α7 and α4β2 nAChRs, which can interfere with normal cholinergic signaling in the brain. frontiersin.org

Table 2: Receptors Interacting with Aβ and Their Functional Consequences

Receptor/Transporter Function in Aβ Interaction Consequence of Interaction Reference
LRP1 Mediates Aβ efflux from the brain. Aβ clearance. nih.govmdpi.com
RAGE Mediates Aβ influx into the brain. Neuroinflammation, oxidative stress. nih.govmdpi.com

Interactions with Protein Chaperones and Proteases Involved in Aβ Metabolism

The equilibrium of Aβ concentrations is regulated by a sophisticated interplay between its creation and breakdown, which involves a variety of protein chaperones and proteases.

Protein chaperones , including heat shock proteins (like Hsp90 and Hsp70) and DNAJB6, are essential for maintaining protein quality control by averting protein misfolding and aggregation. nih.govacs.orgd-nb.info Hsp90 has been observed to be associated with parts of the γ-secretase complex, the enzyme that performs the final cleavage of APP to generate Aβ, and its concentration can affect Aβ production. nih.gov DNAJB6 is recognized as a powerful inhibitor of Aβ aggregation. acs.orgfrontiersin.org The effectiveness of these chaperone systems may diminish with age, which could lead to the buildup of misfolded proteins such as Aβ. nih.gov

Proteases are tasked with the breakdown of Aβ. A number of enzymes, referred to as Aβ-degrading enzymes, have been pinpointed, such as neprilysin, insulin-degrading enzyme (IDE), and cathepsin B. frontiersin.orgwikipedia.orgnih.gov A significant portion of these are metalloproteinases that require zinc. nih.gov A reduction in the activity of these proteases can result in an accumulation of Aβ in the brain. nih.gov For example, it has been discovered that somatostatin (B550006) influences Aβ metabolism by adjusting the activity of neprilysin. nih.gov

Table 3: Key Proteins in Aβ Metabolism

Protein Class Example Role in Aβ Metabolism Reference
Protein Chaperone Hsp90 Influences γ-secretase complex formation and Aβ production. nih.gov
Protein Chaperone DNAJB6 Suppresses Aβ aggregation. acs.orgfrontiersin.org
Protease Neprilysin Degrades Aβ peptides. nih.gov
Protease Insulin-Degrading Enzyme (IDE) Degrades Aβ peptides. nih.gov

Modulation of Ion Channel Activity and Cellular Excitability by Aβ(37-43)

Aβ peptides can have a profound effect on the functioning of neurons by altering the activity of different ion channels, which consequently influences cellular excitability. mdpi.com These interactions can cause disturbances in ion balance, particularly that of calcium, and play a role in neuronal impairment. mdpi.com

Aβ has been demonstrated to impact multiple types of ion channels, such as:

Potassium (K+) channels: Aβ can impede the swift deactivation of K+ currents, which are vital for upholding the neuron's resting potential and for repolarizing the membrane following an action potential. mdpi.com

Voltage-gated calcium (Ca2+) channels: Aβ is capable of altering the operation of L-type and N-type voltage-gated calcium channels, frequently resulting in a heightened influx of calcium. mdpi.commdpi.com This can disrupt calcium balance and activate subsequent neurotoxic processes. frontiersin.org

Sodium (Na+) channels: Aβ can influence sodium currents, which contributes to a state of neuronal hyperexcitability. frontiersin.org

The "amyloid channel hypothesis" posits that Aβ oligomers can assemble into pore-like formations within the cell membrane, thereby creating channels that allow cations like calcium to pass through. frontiersin.orgnih.gov This uncontrolled flow of ions can result in a loss of ionic balance, an increase in cellular excitability, and may ultimately lead to cell death. frontiersin.orgnih.gov Research has indicated that intracellular Aβ oligomers can elevate the rate of synaptic currents and enhance the currents mediated by AMPA receptors, culminating in neuronal hyperexcitability. nih.gov

Degradation and Clearance Pathways of Beta Amyloid 37 43

Enzymatic Degradation of Aβ(37-43) by Key Proteases

Proteolytic degradation is a primary route for eliminating Aβ peptides. frontiersin.org Several key enzymes, known as Aβ-degrading enzymes, have been identified that cleave Aβ peptides into smaller, non-toxic fragments. binasss.sa.cracs.org While most research has used Aβ40 and Aβ42 as substrates, these enzymes are understood to act on the broader family of Aβ peptides.

Neprilysin (NEP) is a membrane-bound neutral endopeptidase considered one of the most significant Aβ-degrading enzymes in the brain. acs.orgoup.com It is a zinc metallopeptidase that degrades various peptides, but it has a demonstrated ability to break down Aβ peptides, thereby preventing the formation of toxic aggregates and plaques. acs.org NEP is primarily located on the presynaptic terminals of neurons, positioning it to degrade Aβ in the extracellular space as it is released. biorxiv.org Studies in mouse models have shown that a deficiency in NEP leads to increased levels of Aβ, while overexpression of NEP reduces Aβ deposition and can improve cognitive function. biorxiv.orgmdpi.com Although specific kinetic data for the Aβ(37-43) fragment is not extensively detailed, NEP's role in degrading the general pool of Aβ peptides is well-established. jneurosci.org

Insulin-Degrading Enzyme (IDE) is another major zinc metalloprotease involved in Aβ clearance. binasss.sa.crpnas.org As its name suggests, its primary substrate is insulin (B600854), but it also effectively degrades other small proteins, including Aβ monomers. nih.govbiorxiv.org Unlike NEP, IDE is predominantly found in the cytosol of cells, including neurons and microglia, but it can also be found on the cell surface and secreted into the extracellular space. nih.govbiorxiv.org The competition between insulin and Aβ for IDE is a significant area of research, as conditions of high insulin (hyperinsulinemia) could potentially reduce the clearance of Aβ. pnas.org Studies using human cell lysates have confirmed that IDE is a major protease responsible for Aβ degradation. portlandpress.com While IDE preferentially degrades soluble Aβ monomers, its efficiency with different Aβ isoforms can vary. biorxiv.org

Endothelin-Converting Enzymes (ECE-1 and ECE-2) are zinc metalloproteases from the same family as NEP. e-century.usiu.edu Their primary function is to process endothelins, which are potent vasoconstrictive peptides. However, they have also been shown to degrade Aβ peptides. pnas.orgnih.gov ECE-1 is found at the cell surface and within intracellular compartments like endosomes, where it can degrade Aβ peptides. iu.edunih.gov ECEs function optimally at an acidic pH, which is consistent with their activity within the endosomal/lysosomal pathway, a key site of Aβ production and degradation. e-century.usnih.gov Studies have shown that inhibiting ECE activity leads to an increase in both secreted and intracellular Aβ levels. e-century.us

Beyond the primary enzymes, several other proteases contribute to the catabolism of Aβ peptides.

Enzyme/Protease SystemLocationRole in Aβ Degradation
Angiotensin-Converting Enzyme (ACE) Primarily cell surface (ectoenzyme)A member of the same family as NEP, ACE has been shown to degrade Aβ in vitro. oup.comnih.gov
Matrix Metalloproteinases (MMPs) Extracellular matrixMMPs, such as MMP-2 and MMP-9, are capable of degrading both soluble Aβ and aggregated fibrils. biorxiv.org
Plasmin Extracellular space, bloodThis serine protease, involved in blood clot dissolution, can effectively degrade Aβ monomers and aggregates.
Cathepsins LysosomesCathepsin B and Cathepsin D are proteases within lysosomes that contribute to the degradation of Aβ that is taken into the cell. iu.edu

Role of Endothelin-Converting Enzymes (ECE1/2)

Cellular Uptake and Intracellular Degradation Mechanisms (e.g., Lysosomal and Proteasomal Pathways)

Aβ peptides in the extracellular space can be taken up by various brain cells, primarily microglia and astrocytes, for intracellular degradation. nih.gov This process is a crucial component of Aβ clearance. The uptake can occur through several mechanisms, including receptor-mediated endocytosis, phagocytosis, and macropinocytosis. nih.govresearchgate.net

Once inside the cell, Aβ is trafficked primarily to lysosomes. nih.gov These organelles contain a variety of acidic hydrolases, such as cathepsins, that can break down the peptide. iu.edunih.gov Studies have shown that Aβ can be taken up by neurons and concentrated in lysosomal compartments. pnas.org Impairment of the lysosomal system or the process of autophagy (the mechanism that delivers cellular components to the lysosome) can lead to the accumulation of intracellular Aβ, which is considered an early event in neurotoxicity. nih.govplos.org While the proteasome is the primary system for degrading misfolded cytosolic proteins, its role in Aβ degradation is less direct, as Aβ is primarily generated and located within the secretory and endocytic pathways.

Extracellular and Perivascular Clearance Mechanisms for Aβ(37-43) from Brain Interstitial Fluid

In addition to enzymatic and cellular degradation within the brain parenchyma, Aβ peptides are cleared by being physically transported out of the brain. These clearance mechanisms involve movement of the interstitial fluid (ISF) that surrounds brain cells.

One major pathway is transport across the blood-brain barrier (BBB) into the bloodstream. nih.gov This process is mediated by specific receptors on the endothelial cells of the BBB, such as the Low-density lipoprotein receptor-related protein 1 (LRP1). oup.com

Another critical mechanism is the perivascular drainage pathway, sometimes referred to as the "glymphatic" system. wikipedia.orgnih.gov In this system, cerebrospinal fluid (CSF) from the subarachnoid space enters the brain along the outside of arteries (in perivascular spaces). nih.gov This fluid mixes with the brain's ISF, collecting waste products like Aβ peptides. The ISF then flows out of the brain along the perivascular spaces of veins. frontiersin.orgnih.gov From there, it drains into the cervical lymphatic system. mdpi.com The efficiency of this drainage is thought to be driven by arterial pulsations, and it is believed to be more active during sleep. wikipedia.orgnih.gov A failure in this perivascular clearance is thought to contribute significantly to the accumulation of Aβ in both the brain parenchyma and the walls of cerebral blood vessels. nih.gov

Advanced Research Methodologies for Studying Beta Amyloid 37 43

In Vitro Experimental Models for Aβ(37-43) Investigations

In vitro models provide controlled environments to study the molecular and cellular mechanisms involving Aβ(37-43) without the complexities of a whole organism. These systems are instrumental in dissecting the peptide's synthesis, aggregation properties, and its effects on cells.

Recombinant Peptide Synthesis, Purification, and Characterization

The production of pure and well-characterized Aβ peptides is a fundamental prerequisite for reliable experimental outcomes. While chemical solid-phase synthesis is an option, recombinant expression in systems like Escherichia coli offers a cost-effective method for producing large quantities, especially for isotope-labeling required in certain analytical techniques. plos.orgnih.gov

A common strategy involves expressing Aβ as a fusion protein, often with a tag like maltose-binding protein (MBP), which can aid in soluble expression and initial purification. rsc.org Following expression, the bacterial cells are lysed, and the fusion protein is isolated. A critical step is the cleavage of the Aβ peptide from its fusion partner, often achieved using specific proteases like tobacco etch virus (TEV) protease. rsc.org

Purification of the cleaved Aβ peptide is typically achieved through chromatographic techniques. Anion-exchange chromatography can be used to separate the desired peptide from contaminants. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for obtaining highly pure Aβ peptides. plos.orgmdpi.com The identity and purity of the final peptide product are verified using methods such as mass spectrometry and SDS-polyacrylamide gel electrophoresis (SDS-PAGE). rsc.orgmdpi.com

Table 1: Overview of Recombinant Aβ Peptide Production Steps

StepDescriptionCommon Techniques
Expression Production of Aβ peptide, often as a fusion protein, in a host system.E. coli expression systems (e.g., BL21(DE3)pLysS). mdpi.com
Isolation Separation of the fusion protein from other cellular components.Cell lysis, centrifugation to isolate inclusion bodies or soluble fraction. nih.govacs.org
Cleavage Enzymatic removal of the fusion tag to release the Aβ peptide.TEV protease cleavage. rsc.org
Purification Separation of the Aβ peptide from the fusion tag and other impurities.Anion-exchange chromatography, RP-HPLC. nih.govmdpi.com
Characterization Confirmation of peptide identity, purity, and aggregation state.Mass spectrometry, SDS-PAGE, Western blotting. rsc.orgmdpi.com

Spectroscopic and Microscopic Techniques for Aggregation Dynamics

Understanding the aggregation process of Aβ(37-43) is central to determining its pathological potential. A suite of biophysical techniques is employed to monitor the kinetics and structural evolution of aggregation.

Thioflavin T (ThT) Fluorescence: This is a widely used assay to monitor the formation of amyloid fibrils. plos.org ThT is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the β-sheet structures characteristic of amyloid aggregates. frontiersin.org By measuring this fluorescence over time, researchers can determine the kinetics of fibrillization, including the lag phase, elongation phase, and plateau. plos.orgjneurosci.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for analyzing the secondary structure of proteins and peptides. unito.it It can detect the conformational transition from a random coil or α-helical structure to the β-sheet conformation that is characteristic of amyloid aggregation. nih.gov This allows for the study of early-stage aggregation events. unito.it

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM): These high-resolution imaging techniques provide direct visualization of the morphology of Aβ aggregates. TEM and AFM can reveal the presence of different aggregate species, from small oligomers and protofibrils to mature fibrils, and provide information on their size and structure. jneurosci.orgnih.gov

Table 2: Techniques for Studying Aβ Aggregation Dynamics

TechniquePrincipleInformation Gained
Thioflavin T (ThT) Fluorescence Increased fluorescence upon binding to β-sheet structures. frontiersin.orgAggregation kinetics (lag time, growth rate). plos.orgjneurosci.org
Circular Dichroism (CD) Spectroscopy Measures differences in the absorption of left- and right-circularly polarized light. nih.govSecondary structure content (e.g., β-sheet formation). nih.gov
Transmission Electron Microscopy (TEM) Uses a beam of electrons to create an image of the sample.Morphology and size of aggregates (fibrils, oligomers). frontiersin.orgnih.gov
Atomic Force Microscopy (AFM) Scans a surface with a sharp tip to create a topographical image.High-resolution imaging of aggregate structure and morphology. jneurosci.orgnih.gov

Cell Culture Systems for Aβ(37-43) Toxicity, Production, and Clearance Assays

Cell-based assays are essential for studying the biological effects of Aβ(37-43) in a cellular context. Various cell lines, including those of neuronal and non-neuronal origin, are utilized.

Human Embryonic Kidney 293 (HEK293) Cells: HEK293 cells are widely used due to their high transfection efficiency, making them suitable for overexpressing amyloid precursor protein (APP) and the secretase enzymes involved in its processing. nih.gov This allows researchers to study the production of different Aβ species, including Aβ(37-43), and to screen for compounds that modulate this process.

Human Neuroblastoma SH-SY5Y Cells: The SH-SY5Y cell line is of particular interest because it is of human neuronal origin and can be differentiated into a more mature neuron-like phenotype. researchgate.net These cells are frequently used to assess the neurotoxicity of various Aβ peptides. nih.govplos.orgbiomolther.org Assays to measure cell viability (e.g., MTT assay) and cell death are commonly employed to quantify the toxic effects of Aβ(37-43). biomolther.orgjsurgmed.com Studies have shown that Aβ peptides can induce cytotoxicity in SH-SY5Y cells in a dose- and time-dependent manner. plos.org

These cell culture systems also provide a platform to investigate the mechanisms of Aβ clearance.

In Vivo Animal Models in Aβ(37-43) Research

While in vitro models are invaluable, in vivo animal models are necessary to study the effects of Aβ(37-43) in a complex, whole-organism setting, allowing for the investigation of its impact on brain pathology and behavior. biomolther.orgijbs.com

Direct Brain Injection Models of Aβ(37-43)

An alternative to transgenic models is the direct injection of synthetically produced or purified Aβ peptides, including Aβ(37-43), into the brains of rodents. frontiersin.org This approach allows for the study of the acute effects of a specific Aβ species in a targeted brain region, such as the hippocampus, which is critical for memory. mdpi.comnih.gov

This method can rapidly induce aspects of Alzheimer's-like pathology, including neuroinflammation and microglial activation. ijbs.comnih.govxiahepublishing.com However, a limitation of this model is that the concentrations of Aβ injected are often much higher than those found physiologically in the human brain. frontiersin.org The results can also vary depending on the specific aggregation state of the injected peptide and the precise injection methodology. frontiersin.orgxiahepublishing.com Despite these limitations, direct injection models are a valuable tool for investigating the immediate pathological consequences of specific Aβ peptides like Aβ(37-43). nih.gov

Behavioral and Electrophysiological Assessments in Model Organisms

The direct in vivo neurotoxic potential of Beta-Amyloid (Aβ) peptides, particularly those in the 37-43 amino acid range, has been investigated using various model organisms, revealing distinct effects on behavior and neuronal function. Studies utilizing Drosophila melanogaster (fruit fly) have provided direct evidence for the in vivo toxicity of Aβ43. nih.gov Transgenic flies engineered to express human Aβ43 in their nervous system exhibit significant neurodegeneration, characterized by a progressive loss of photoreceptor neurons. nih.gov This neuronal damage translates into clear behavioral deficits, including altered locomotion and a decreased lifespan, highlighting the potent neurotoxicity of the Aβ43 species when isolated in a biological system. nih.gov Furthermore, research in these models demonstrates that Aβ43 can trigger the aggregation of the usually soluble and non-toxic Aβ40, leading to a synergistic increase in toxic effects on the fly's lifespan and climbing ability. nih.gov This suggests Aβ43 may act as a critical nucleating factor in the brain. nih.gov

While many behavioral studies use transgenic mice that overexpress the amyloid precursor protein (APP) and thus produce a mixture of Aβ fragments, making it difficult to isolate the effects of a single species, these models still offer valuable insights. nih.govplos.org Mice expressing C-terminal fragments of APP show changes in exploratory activity and anxiety-related behaviors in tests like the open-field and elevated plus-maze. nih.gov The specific behavioral outcomes often depend on the particular transgenic model and the resulting profile of Aβ peptides produced. nih.gov

Electrophysiological studies using hippocampal slices from mice have been crucial for dissecting the impact of specific Aβ isoforms on synaptic plasticity, a cellular correlate of learning and memory. One study systematically examined the effects of various C-terminal Aβ fragments on long-term potentiation (LTP), a key mechanism for memory formation. The findings revealed that Aβ1-42 and Aβ1-43 significantly inhibit LTP in hippocampal slices. nih.gov In contrast, the shorter, physiologically common forms such as Aβ1-37, Aβ1-38, Aβ1-39, and Aβ1-40 had little to no significant effect on LTP at the same concentrations. nih.gov This provides direct electrophysiological evidence that the longer C-terminal isoforms, including Aβ43, are particularly potent in disrupting synaptic function.

Quantitative Methodologies for Aβ(37-43) Detection and Measurement

The precise detection and quantification of specific Aβ isoforms, including the less abundant species within the 37-43 range, are critical for understanding their roles in pathology. Advanced methodologies, primarily based on immunoassays and mass spectrometry, have been developed to measure these specific peptide variants in various biological samples, such as cerebrospinal fluid (CSF) and brain tissue. pitt.edursc.org

Immunoassay Development and Validation (e.g., ELISA-based approaches)

The development of highly specific immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), has enabled the quantification of individual Aβ isoforms. While assays for the major forms Aβ40 and Aβ42 are widespread, specific and sensitive assays for other C-terminal variants like Aβ37 and Aβ43 have also been established. pitt.edufrontiersin.org

These assays are typically sandwich ELISAs that use two antibodies for detection: a capture antibody that binds to a common region of the Aβ peptide and a detection antibody that is highly specific to the unique C-terminus of the target isoform (e.g., specific for the final amino acid of Aβ37 or Aβ43). pitt.edufrontiersin.org The validation of these assays is rigorous, focusing on ensuring specificity and minimizing cross-reactivity with other Aβ peptides. For instance, validation studies show that Aβ x-37 and Aβ x-43 assays can specifically recognize their target peptides with minimal cross-reactivity to other isoforms. pitt.edu However, some level of cross-reactivity can occur; for example, one Aβx-42 assay was found to recognize Aβ43, albeit with a much lower affinity. pitt.edu These validated immunoassays have been instrumental in creating novel biomarkers, such as the Aβ37/42 ratio, which has been shown in some studies to outperform the canonical Aβ42/40 ratio in distinguishing cognitively normal individuals from those with Alzheimer's disease. pitt.edu

Below is a table summarizing examples of immunoassays developed for Aβ isoforms.

Assay TargetMethodologySample TypesKey FeaturesReference
Human Aβ(1-43) (Full-Length)Sandwich ELISACSF, Cell Culture SupernatantStandard range of 2.34 - 150 pg/mL. Uses two highly specific antibodies. nih.gov
Aβx-37, Aβx-38, Aβx-40, Aβx-42, Aβx-43Multiplex Immunoassay (MSD Platform)CSF, Conditioned Media, Brain ExtractsSimultaneous quantification of multiple C-terminal variants. Validated for specificity and cross-reactivity. pitt.edu
Aβ37, Aβ38, Aβ40, Aβ42Multiplex Immunoassay (V-PLEX)Human CSF, Mouse Plasma, Cell Lysates, Tissue HomogenatesProvides sensitive measurement of changes in peptide concentrations. mdpi.com

Mass Spectrometry-based Quantification of Aβ(37-43) Isoforms

Mass spectrometry (MS) offers a powerful and highly specific platform for identifying and quantifying the full spectrum of Aβ isoforms without reliance on antibody availability. Techniques combining immunoprecipitation (IP) with mass spectrometry (IP-MS) have been used to create detailed profiles of Aβ peptides in human brain tissue. tandfonline.com

Using this approach, researchers have analyzed the Aβ isoform patterns in different brain regions (hippocampus, cortex, cerebellum) from sporadic and familial Alzheimer's disease cases and non-demented controls. tandfonline.com These studies have successfully identified and quantified a range of isoforms, confirming that in addition to the major species Aβ1-40 and Aβ1-42, other forms like Aβ1-43 are present in brain plaques. tandfonline.com For example, a minor peak corresponding to the mass of Aβ1-43 was detected in the hippocampus and cortex of most patients analyzed. tandfonline.com

More advanced targeted MS-based proteomic methods allow for the precise quantification of multiple Aβ isoforms simultaneously, including those with post-translational modifications. rsc.org These targeted analyses have confirmed that Aβ peptides are generated in lengths ranging from 37 to 43 amino acids. rsc.org Such studies provide quantitative data on the relative abundance of each isoform, revealing the complex mixture present in the brain and how it changes in disease states. rsc.org

The table below summarizes key findings from mass spectrometry studies on Aβ isoforms.

Study FocusMethodologySample SourceKey Isoforms Detected in the 37-43 RangeReference
Aβ Isoform Pattern in AD and Control BrainsImmunoprecipitation-Mass Spectrometry (IP-MS)Human Brain (Cerebellum, Cortex, Hippocampus)Aβ1-40, Aβ1-42, pGluAβ3-42, Aβ4-42, and Aβ1-43. tandfonline.com
Quantitative Analysis of Aβ Post-Translational ModificationsTargeted Mass SpectrometryPostmortem Human Brain TissueQuantified C-terminal truncations (Aβ40, Aβ42) and confirmed generation of peptides 37-43 amino acids long. rsc.org
Analysis of Intracellular Aβ SpeciesMicrofluidic Immunoassay with MALDI-MSArchived Human Brain Tissue (Pyramidal Cells)Identified monomer and dimer species of Aβ1-39, Aβ1-40, Aβ1-42, and Aβ2-43.

Conceptual Therapeutic Strategies Based on Beta Amyloid 37 43 Modulation

Strategies to Enhance Aβ(37-43) Production (e.g., through γ-Secretase Modulators)

The modulation of γ-secretase, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, represents a key therapeutic strategy. wikipedia.org Instead of inhibiting the enzyme, which can lead to mechanism-based side effects due to its role in processing other essential substrates like Notch, γ-secretase modulators (GSMs) aim to allosterically alter its activity. researchgate.netcell-stress.com This modulation shifts the cleavage preference, leading to the production of shorter, less aggregation-prone Aβ peptides, such as Aβ(37-43), at the expense of the highly amyloidogenic Aβ42. acs.orgnih.gov

The process of Aβ generation involves sequential cleavage of APP by β-secretase and then γ-secretase. wikipedia.orgelifesciences.org The γ-secretase complex can cleave the C-terminal fragment of APP at multiple sites, leading to Aβ peptides of varying lengths. wikipedia.org It is proposed that there are two main product lines for Aβ production: one pathway leads from Aβ49 to Aβ46, Aβ43, and finally Aβ40 and Aβ37, while the other goes from Aβ48 to Aβ45, Aβ42, and Aβ38. nih.gov GSMs are thought to influence these pathways to favor the generation of the shorter peptides.

First-generation GSMs, which include certain non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and sulindac (B1681787) sulfide, were among the first compounds discovered to selectively decrease Aβ42 levels while increasing Aβ38. nih.govembopress.org Mechanistically, it has been suggested that these early GSMs may interfere with the dimerization of the APP transmembrane domain, which could enhance the processivity of γ-secretase, leading to shorter Aβ peptides like Aβ37 and Aβ38. nih.gov

Second-generation GSMs, which are structurally diverse and generally more potent, also aim to reduce Aβ42 production in favor of shorter peptides. acs.orgnih.gov These compounds have been shown to directly target the presenilin component of the γ-secretase complex. nih.gov Some advanced GSMs have demonstrated the ability to reduce both Aβ42 and Aβ43 while concurrently increasing the levels of Aβ37 and Aβ38. researchgate.net For instance, the compound RO7019009 was found to be highly potent in this regard. researchgate.net Another class of GSMs, the indole-type, specifically acts on the Aβ42 production line, resulting in a selective increase in the beneficial Aβ38 peptide. researchgate.net

Table 1: Examples of γ-Secretase Modulators and their Effects on Aβ Peptide Production

Modulator Type Example Compound(s) Effect on Aβ Production Proposed Mechanism of Action
First-Generation (NSAID-derived) Ibuprofen, Sulindac sulfide Decrease Aβ42, Increase Aβ38 nih.govembopress.org Interfere with APP transmembrane domain dimerization nih.gov
Second-Generation RO7019009 Decrease Aβ42 and Aβ43, Increase Aβ37 and Aβ38 researchgate.net Directly targets presenilin component of γ-secretase nih.govresearchgate.net
Second-Generation (Indole-type) RO5254601 Selectively acts on Aβ42 product line, increasing Aβ38 researchgate.net Targets γ-secretase at a potentially unusual binding site researchgate.net
Second-Generation (Bicyclic pyrimidine) BMS-932481 Dose-dependent increase in Aβ37 and Aβ38, decrease in Aβ42 and Aβ40 nih.gov Direct modulation of γ-secretase activity nih.gov

Approaches for Promoting Aβ(37-43) Clearance Mechanisms

The balance between the production and clearance of Aβ peptides is crucial in preventing their accumulation. scielo.br Enhancing the clearance of Aβ, including the shorter, less pathological forms like Aβ(37-43), is a viable therapeutic strategy. The brain utilizes several mechanisms to clear Aβ, primarily through enzymatic degradation and cellular uptake. nih.govnih.gov

Enzymatic Degradation: A variety of proteases, known as Aβ-degrading enzymes (AβDEs), are capable of breaking down Aβ peptides into smaller, non-toxic fragments. nih.govfrontiersin.org Key enzymes involved in this process include:

Neprilysin (NEP): A neutral endopeptidase that is a major Aβ-degrading enzyme in the brain. acs.orgtandfonline.com It is primarily located at presynaptic terminals, where it can degrade newly released Aβ. tandfonline.com

Insulin-degrading enzyme (IDE): This enzyme is found mainly in the cytosol and peroxisomes but can also degrade extracellular Aβ. tandfonline.comnih.gov

Endothelin-converting enzyme (ECE): ECEs are thought to degrade Aβ within acidic compartments like the trans-Golgi network. tandfonline.comnih.gov

Matrix Metalloproteinases (MMPs): MMP-2 and MMP-9 are secreted by glial cells and are often found associated with amyloid plaques. tandfonline.com

Plasmin: This serine protease can also degrade Aβ. nih.govdemneuropsy.com.br

Modulating the activity or expression of these enzymes could enhance the clearance of all Aβ species, including Aβ(37-43). nih.gov Interestingly, high levels of Aβ can stimulate the activity of some of these enzymes, such as plasmin and certain MMPs, in what appears to be a feedback mechanism. tandfonline.com

Transport Mechanisms: Aβ can be transported out of the brain across the blood-brain barrier (BBB). demneuropsy.com.br This process is mediated by receptors such as the low-density lipoprotein receptor-related protein 1 (LRP1). nih.gov Studies have shown that different Aβ isoforms are cleared across the BBB at different rates, with Aβ40 being cleared more rapidly than Aβ42. nih.gov While specific data on Aβ(37-43) transport is limited, enhancing this transport system could be a general strategy to lower all Aβ peptide levels in the brain.

Utilizing Aβ(37-43) as a Competitive Inhibitor or Modulator of Pathological Aβ Aggregation

A promising therapeutic concept involves using shorter, non-aggregating Aβ peptides like Aβ(37-43) to interfere with the aggregation of the more pathogenic Aβ42. The "amyloid cascade hypothesis" posits that the aggregation of Aβ, particularly Aβ42, into toxic oligomers and fibrils is a central event in the pathology of Alzheimer's disease. elifesciences.orgnih.gov

Shorter Aβ peptides are generally less prone to aggregation than Aβ42. scielo.br By introducing an excess of a non-pathogenic peptide like Aβ(37-43), it could act as a competitive inhibitor. This means it could bind to the growing Aβ42 aggregates or to Aβ42 monomers, thereby blocking the sites required for further elongation and fibril formation. This strategy aims to disrupt the self-assembly process that leads to the formation of toxic oligomers and plaques.

Research has explored the use of various peptide inhibitors designed to target specific regions of the Aβ sequence to prevent its aggregation. nih.gov These inhibitors can be designed to cap the ends of growing fibrils or to stabilize non-toxic conformations of Aβ monomers. The principle relies on the idea that the introduced peptide will compete with endogenous Aβ42 for binding sites on the aggregate, but because the inhibitor itself cannot propagate the fibril structure, the aggregation process is halted.

Gene Therapy Approaches for Modulating Aβ(37-43) Levels in Animal Models (Conceptual)

Gene therapy offers a powerful, long-term strategy to modulate the levels of specific Aβ peptides in the brain. nih.govnih.gov This approach typically involves using a viral vector, such as an adeno-associated virus (AAV), to deliver a gene of interest directly into the central nervous system. nih.govresearchgate.net AAV vectors are favored for their safety profile and ability to provide long-term gene expression in non-dividing cells like neurons. researchgate.net

Conceptual Gene Therapy Strategies for Aβ(37-43) Modulation:

Overexpression of Aβ-Degrading Enzymes: A conceptually straightforward approach is to use AAV vectors to deliver the genes for potent Aβ-degrading enzymes like neprilysin (NEP). nih.govnih.gov Studies in APP transgenic mouse models have shown that AAV-mediated NEP gene transfer can effectively reduce Aβ deposition and improve cognitive function. lancs.ac.uk This strategy would non-selectively increase the clearance of all Aβ peptides, including Aβ(37-43), by enhancing their enzymatic breakdown.

Delivery of Modified γ-Secretase Subunits: A more targeted, though conceptually complex, strategy would be to engineer and deliver a modified version of a γ-secretase subunit, such as presenilin. The goal would be to create a dominant-negative or modified enzyme that favors the production of shorter Aβ peptides like Aβ37 and Aβ38. This would mimic the effect of GSMs but provide a continuous, long-term modulation of Aβ production. This remains a highly conceptual and technically challenging approach.

Expression of Aβ Variant Inhibitors: A novel gene therapy concept involves expressing engineered Aβ variants that act as inhibitors of wild-type Aβ aggregation. nih.gov Researchers have developed AAV vectors to express full-length Aβ variants with specific mutations (e.g., F20P) that prevent the peptide from aggregating on its own but allow it to inhibit the aggregation of wild-type Aβ. nih.govresearchgate.net In a mouse model of Alzheimer's disease, the lifelong expression of one such variant, F20P, led to a significant decrease in Aβ levels and plaque burden. nih.gov This strategy could be adapted to specifically express a peptide corresponding to the Aβ(37-43) sequence or a variant thereof, to act as a competitive inhibitor.

Modulating APP Trafficking: Another conceptual approach involves using gene therapy to alter the trafficking of APP. For example, AAV-mediated delivery of the protein CD74, which binds to APP, has been shown to suppress Aβ processing and reduce Aβ production in mouse models. nih.gov By altering the subcellular location where APP is cleaved, it might be possible to influence the processivity of γ-secretase and shift production towards shorter Aβ species.

These gene therapy strategies are still largely in the preclinical or conceptual stages of development. demneuropsy.orgmdpi.com However, they represent promising future directions for developing disease-modifying treatments by directly and continuously modulating the production or clearance of specific Aβ peptides like Aβ(37-43) within the brain.

Future Directions and Unanswered Questions in Beta Amyloid 37 43 Research

Elucidation of Aβ(37-43)'s Comprehensive Physiological Interaction Networks

While Aβ peptides are linked to pathology, they also perform numerous physiological functions, including roles in synaptic plasticity, neuroprotection, and innate immunity. bmbreports.orgen-journal.orgnih.gov These functions are mediated through complex interaction networks involving a host of proteins, lipids, and metal ions. mdpi.comnih.gov However, the vast majority of this interaction data has been generated using Aβ40 and Aβ42. A significant knowledge gap exists regarding the specific interactome of the Aβ(37-43) fragment.

Future research must be directed toward systematically mapping the physiological binding partners of Aβ(37-43). It is crucial to determine whether this shorter fragment shares the same interaction network as its longer counterparts or if it possesses a unique set of binding partners that could explain its potentially distinct biological activities. For instance, studies have shown that Aβ can interact with neurotransmitter receptors like α7 nicotinic acetylcholine (B1216132) receptors (nAChRs) and proteins of the SNARE complex, but the isoform specificity of these interactions remains poorly understood. nih.gov Uncovering the Aβ(37-43) interactome will be fundamental to understanding its physiological role and how its dysregulation might contribute to disease.

Table 1: Potential Physiological Interaction Partners for Investigation with Aβ(37-43) This table is interactive. You can sort and filter the data.

Further Understanding of the Precise Structural Dynamics of Aβ(37-43) Aggregation Modulation

Aβ aggregation is a central event in Alzheimer's pathology, proceeding from monomers through toxic oligomeric intermediates to insoluble fibrils. mdpi.com This process is highly dependent on the peptide's primary sequence and its conformational dynamics. pnas.org Molecular dynamics simulations and NMR spectroscopy have revealed that Aβ peptides can populate multiple discrete structural states, and that the C-terminus of Aβ42 is more structured than that of Aβ40, which may explain its higher aggregation propensity. nih.gov

A critical area for future investigation is the structural dynamics of Aβ(37-43) itself and its role in modulating the aggregation of other, more pathogenic isoforms. In vitro studies have already suggested that shorter Aβ fragments, such as Aβ37 and Aβ38, can inhibit the aggregation of Aβ42. researchgate.net It is hypothesized that these shorter peptides may interact with Aβ42 monomers or early-stage oligomers, redirecting them away from the fibrillar pathway toward the formation of non-toxic or less-toxic aggregates. plos.orgdiva-portal.org However, the precise molecular mechanisms—how Aβ(37-43) binds, the conformational changes it induces, and the structure of the resulting co-aggregates—are unknown. Answering these questions will require advanced biophysical techniques to probe the transient and heterogeneous interactions that govern this modulation.

Table 2: Framework for Investigating Aβ(37-43) Aggregation Modulation This table is interactive. You can sort and filter the data.

Development of Novel Methodologies for In Vivo Real-Time Aβ(37-43) Dynamics

To fully comprehend the role of Aβ(37-43) in brain physiology and pathology, it is essential to observe its behavior within a living system. Current in vivo imaging techniques, such as Positron Emission Tomography (PET) using ligands like Pittsburgh Compound-B (PiB), are invaluable for detecting fibrillar Aβ plaques but lack the specificity to distinguish between different Aβ isoforms and are generally insensitive to the soluble, non-plaque species that are thought to be most toxic. psychiatryonline.orgthno.org

The future in this domain lies in the creation of novel, highly specific probes and imaging modalities capable of tracking Aβ(37-43) dynamics in real-time. This includes its production, transport, interaction with other molecules, and clearance from the brain. Emerging technologies such as advanced fluorescent probes, aptamer-based biosensors, and highly specific antibody fragments (e.g., VHH fragments) offer promising avenues. plos.orgthno.org For example, developing a PET tracer or near-infrared fluorescence (NIRF) probe that selectively binds to Aβ(37-43) or the specific conformation it adopts would be a monumental step forward. acs.org Such tools would allow researchers to non-invasively monitor how the levels and localization of this specific peptide change with age, in response to therapeutic interventions, and during disease progression.

Table 3: Methodologies for Aβ Detection and Future Adaptation for Aβ(37-43) This table is interactive. You can sort and filter the data.

Exploration of Aβ(37-43) as a Target for Preventative Therapeutic Interventions (Conceptual, non-clinical)

Therapeutic strategies for Alzheimer's disease have historically focused on reducing the production of all Aβ species or clearing existing aggregates. oaepublish.comdovepress.com However, the recognition that different Aβ isoforms have varied pathogenic potential opens the door to more nuanced, preventative interventions. A compelling future direction is the conceptual exploration of Aβ(37-43) not as a peptide to be eliminated, but as part of a "protective" Aβ profile to be promoted.

This concept is primarily supported by research into γ-secretase modulators (GSMs). Unlike inhibitors that block the enzyme entirely, GSMs allosterically modulate γ-secretase activity to shift the cleavage site. embopress.org This results in a decrease in the production of highly amyloidogenic Aβ42 and Aβ43, with a corresponding increase in the generation of shorter fragments, including Aβ37 and Aβ38. embopress.orgresearchgate.net The finding that the ratio of short-to-long Aβ peptides (e.g., Aβ37/42) is a more sensitive biomarker for disease status than the absolute level of Aβ42 alone further strengthens this idea. frontiersin.orgresearchgate.net

Future conceptual work should focus on the hypothesis that intentionally and selectively increasing the brain's ratio of Aβ(37-43) to Aβ(42/43) could be a powerful preventative strategy. This approach would aim to harness the apparent ability of shorter Aβ fragments to interfere with the aggregation of longer, more toxic species. researchgate.net The development and preclinical testing of highly specific GSMs that maximize the production of Aβ37 and Aβ38 while minimizing Aβ42 represents a promising, precision-medicine approach to potentially delay or prevent the initiation of the amyloid cascade long before clinical symptoms appear. embopress.org

Q & A

Basic Research Questions

Q. What are the standardized protocols for isolating and quantifying Beta-Amyloid (37-43) in cerebrospinal fluid (CSF) or plasma?

  • Methodological Answer : Beta-Amyloid (37-43) isolation typically involves immunoaffinity purification followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). For CSF, pre-analytical steps like centrifugation to remove cellular debris are critical to avoid contamination. Quantification requires stable isotope-labeled internal standards (e.g., SILK techniques) to correct for matrix effects . Validation parameters (e.g., limits of detection, intra-/inter-day precision) must align with FDA bioanalytical guidelines.

Q. How do researchers design experiments to assess Beta-Amyloid (37-43) aggregation kinetics in vitro?

  • Methodological Answer : In vitro aggregation studies use synthetic Beta-Amyloid (37-43) peptides dissolved in hexafluoroisopropanol (HFIP) to break pre-existing aggregates. Kinetic assays employ thioflavin T (ThT) fluorescence to monitor fibril formation under controlled pH, temperature, and ionic strength. Data are analyzed using the Finke-Watzky two-step model to distinguish nucleation and elongation phases. Buffer composition (e.g., Tris vs. phosphate) must be standardized to ensure reproducibility .

Q. What are the best practices for validating antibodies targeting Beta-Amyloid (37-43) in immunohistochemistry (IHC)?

  • Methodological Answer : Antibody specificity should be confirmed via Western blotting against full-length APP and other Beta-Amyloid isoforms (e.g., Aβ40, Aβ42). For IHC, use knockout mouse brain sections as negative controls. Quantitative validation requires correlating IHC signal intensity with LC-MS/MS measurements in the same tissue. Cross-reactivity risks increase with polyclonal antibodies, so monoclonal antibodies are preferred for epitope precision .

Advanced Research Questions

Q. How can researchers resolve contradictions in Beta-Amyloid (37-43) levels reported across studies using different analytical platforms?

  • Methodological Answer : Discrepancies often arise from pre-analytical variables (e.g., sample collection protocols, protease inhibitors) or platform-specific biases (e.g., ELISA vs. MS). To harmonize data, use reference materials like the Alzheimer’s Association Quality Control Program CSF pools. Statistical meta-analyses should account for cohort demographics (e.g., age, APOE ε4 status) and assay detection limits. Cross-lab validation studies are critical .

Q. What experimental strategies are effective in modeling Beta-Amyloid (37-43) clearance mechanisms in vivo?

  • Methodological Answer : Use transgenic mice expressing human APP with mutations (e.g., Arctic mutation) to enhance Beta-Amyloid (37-43) production. Clearance can be tracked via SILK pulse-chase labeling combined with microdialysis to measure interstitial fluid dynamics. Pharmacokinetic models (one-compartment vs. two-compartment) differentiate peripheral vs. central nervous system clearance. Immunotherapy studies require monitoring Fc receptor-mediated efflux and anti-drug antibody formation .

Q. How can researchers integrate multi-omics data to elucidate Beta-Amyloid (37-43)’s role in synaptic dysfunction?

  • Methodological Answer : Combine transcriptomics (RNA-seq of post-mortem brain tissues), proteomics (TMT-labeled synaptosomes), and metabolomics (LC-MS lipid profiling) to identify pathways linking Beta-Amyloid (37-43) to synaptic loss. Machine learning approaches (e.g., weighted gene co-expression networks) prioritize hub genes like BIN1 or CLU. Spatial transcriptomics validates regional specificity in animal models. Data integration platforms (e.g., MetaboAnalyst) must address batch effects .

Q. What are the challenges in translating Beta-Amyloid (37-43)-targeted therapies from preclinical to clinical stages?

  • Methodological Answer : Preclinical models often fail to recapitulate human blood-brain barrier (BBB) permeability and glial responses. Use induced pluripotent stem cell (iPSC)-derived BBB models to screen drug candidates. Phase 0 microdosing trials with ¹¹C-labeled Beta-Amyloid (37-43) tracers assess target engagement via PET imaging. Adaptive trial designs (e.g., Bayesian methods) improve power in heterogeneous AD populations. Post-hoc analyses of failed trials should evaluate off-target effects on tau pathology .

Methodological Considerations

  • Data Presentation : Raw data (e.g., MS spectra, kinetic curves) should be archived in supplementary materials with metadata (instrument parameters, normalization steps). Tables must include statistical descriptors (mean ± SEM, p-values adjusted for multiple comparisons) .
  • Ethical Compliance : For human studies, IRB protocols must address informed consent in cognitively impaired participants. Data anonymization guidelines (e.g., HIPAA) apply to genetic and imaging datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.